molecular formula C10H10O3 B8400695 2,3-Dihydro-7-hydroxy-2-methyl-4-oxobenzopyran

2,3-Dihydro-7-hydroxy-2-methyl-4-oxobenzopyran

Cat. No. B8400695
M. Wt: 178.18 g/mol
InChI Key: CNOJMNDAJUZLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-7-hydroxy-2-methyl-4-oxobenzopyran is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-7-hydroxy-2-methyl-4-oxobenzopyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-7-hydroxy-2-methyl-4-oxobenzopyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Dihydro-7-hydroxy-2-methyl-4-oxobenzopyran

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

7-hydroxy-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H10O3/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-3,5-6,11H,4H2,1H3

InChI Key

CNOJMNDAJUZLGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Resorcinol (11 g) and 17.2 g of crotonic acid were heated at 180° C. for 30 minutes together with 15 g of zinc chloride with stirring. The reaction mixture was extracted with ethyl acetate, and purified by column chromatography to give 7.3 g of 2,3-dihydro-7-hydroxy-2-methyl-4-oxobenzopyran. The OH group of the compound was benzylated in a customary manner, and then the product was reacted with CH3MgBr in tetrahydrofuran. The product was then hydrogenated in ethanol at room temperature for 13 hours in the presence of 5% palladium-carbon. The hydrogenated product was purified by column chromatography to give 4.2 g (yield 24%) of the desired product as a brown liquid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

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